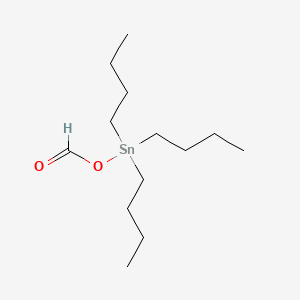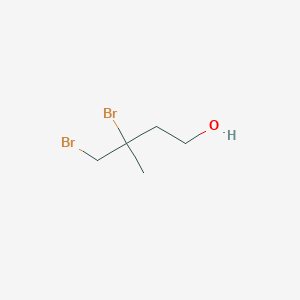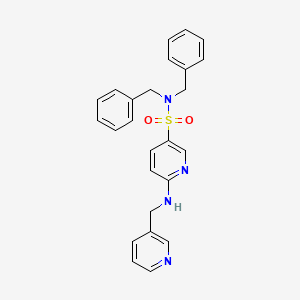![molecular formula C15H17NO B14727852 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 6640-32-0](/img/structure/B14727852.png)
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is an organic compound known for its unique structural properties and diverse applications. This compound belongs to the oxazine family, characterized by a heterocyclic ring containing both nitrogen and oxygen atoms. It is often used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another efficient synthesis route employs a reusable magnetic catalyst (GO-Fe3O4–Ti(IV)), which is eco-friendly and provides high yields . These methods highlight the compound’s accessibility and the potential for industrial-scale production.
Analyse Chemischer Reaktionen
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties are attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, particularly COX-2 . This inhibition reduces the production of pro-inflammatory mediators like prostaglandins.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other oxazine derivatives such as:
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Used in various chemical syntheses.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
6640-32-0 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1,2,3-trimethyl-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C15H17NO/c1-10-15-13-7-5-4-6-12(13)8-9-14(15)17-11(2)16(10)3/h4-11H,1-3H3 |
InChI-Schlüssel |
XABVPDFGRLKTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC3=CC=CC=C32)OC(N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


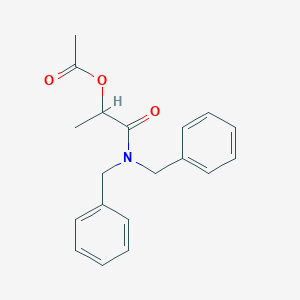
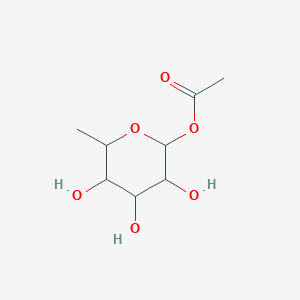
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
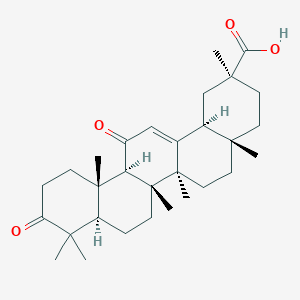
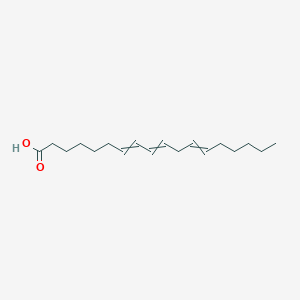
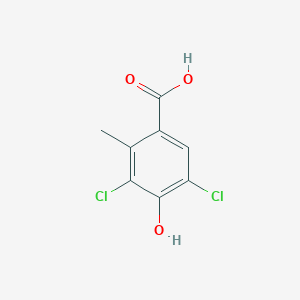
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
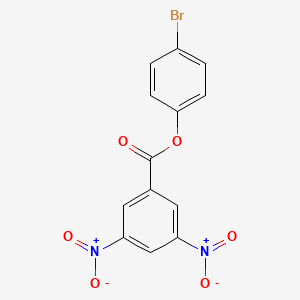
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)

